
E6 berbamine
Descripción general
Descripción
E6 Berbamine, también conocida como berbamine p-nitrobenzoato, es una potente antagonista de la calmodulina. Es un alcaloide bis-bencilisoquinolina derivado de la planta Berberis amurensis. Este compuesto ha mostrado actividades farmacológicas significativas, incluyendo propiedades antileucémicas y antivirales .
Métodos De Preparación
E6 Berbamine se puede sintetizar a través de varias rutas sintéticas. Un método común involucra la reacción de berbamine con ácido p-nitrobenzoico bajo condiciones específicas para formar berbamine p-nitrobenzoato. La reacción típicamente requiere un solvente como dimetilsulfóxido (DMSO) o etanol y se lleva a cabo a temperatura ambiente . Los métodos de producción industrial a menudo involucran síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza .
Análisis De Reacciones Químicas
E6 Berbamine experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción a menudo involucran reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos como hidróxido de sodio o amoníaco.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
E6 Berbamine tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
E6 Berbamine ejerce sus efectos principalmente al inhibir la calmodulina, una proteína de unión al calcio multifuncional. Al unirse a la calmodulina, this compound inhibe la actividad de enzimas dependientes de la calmodulina como la cinasa de cadena ligera de miosina y la fosfodiesterasa I . Esta inhibición interrumpe varios procesos celulares, lo que lleva a efectos como la reducción de la proliferación celular y el aumento de la apoptosis en las células cancerosas . Además, se ha demostrado que this compound bloquea la entrada del SARS-CoV-2 en las células huésped al inhibir la fusión de membrana mediada por la proteína de pico viral .
Comparación Con Compuestos Similares
E6 Berbamine es única entre los antagonistas de la calmodulina debido a su potente actividad y permeabilidad celular. Los compuestos similares incluyen:
Clorhidrato de berbamine: Otro alcaloide bis-bencilisoquinolina con propiedades antagonistas de la calmodulina similares.
Trifluoperazina: Un fármaco antipsicótico que también actúa como antagonista de la calmodulina.
This compound se destaca por su mayor potencia y selectividad en comparación con estos compuestos .
Actividad Biológica
E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Overview of this compound
This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .
- Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .
- Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .
- Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .
Antiviral Studies
- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .
- Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .
Cancer Research
- Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .
- Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .
Data Summary
Biological Activity | Details |
---|---|
Calmodulin Antagonism | Inhibits MLCK activity (Ki = 0.95 µM) |
Antiviral Activity | Effective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM) |
Cancer Treatment | Induces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways |
Q & A
Basic Research Questions
Q. What are the key biochemical properties of E6 berbamine relevant to its mechanism of action?
this compound (C44H43N3O9, MW 757.8) is a cell-permeable calmodulin (CaM) antagonist with IC50 values of 8 μM for myosin light chain kinase (MLCK) and 0.53 μM for phosphodiesterase I (PDE). It is soluble in DMSO and ethanol, with a pKa of 7.68. These properties enable its use in studying CaM-dependent pathways, such as calcium signaling in viral entry and cancer progression .
Q. Which experimental models are commonly used to study this compound’s antiviral activity?
- qRT-PCR to quantify viral RNA post-treatment .
- Immunofluorescence assays (IFA) to detect viral protein expression (e.g., SARS-CoV-2 N protein) .
- Pseudovirus assays to evaluate S protein-mediated membrane fusion .
Q. How does this compound inhibit SARS-CoV-2 entry into host cells?
this compound blocks the S2 subunit of the SARS-CoV-2 spike protein, preventing post-fusion membrane entry. It does not affect viral attachment but disrupts calcium-dependent endocytosis pathways (e.g., TRPMLs-mediated trafficking of ACE2). This was confirmed using pseudovirus assays and syncytium formation inhibition in Vero E6 cells .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported EC50 values for this compound’s antiviral effects?
Discrepancies in EC50 values (e.g., 1.7 μM vs. 2.3 mM) arise from differences in:
- Cell lines : Vero E6 (low EC50) vs. A549 (higher EC50) .
- Viral strains : SARS-CoV-2 vs. flaviviruses (e.g., JEV, ZIKV) .
- Assay conditions : Temperature (4°C vs. 37°C) and incubation duration . Standardizing cell models and using time-of-addition experiments can clarify stage-specific inhibitory effects .
Q. How does this compound modulate oncogenic signaling pathways in cancer research?
- CaMKII/c-Myc axis : this compound derivatives (e.g., 4-Chlorobenzoyl berbamine) degrade c-Myc via proteasomal pathways, validated in OCI-Ly3 lymphoma cells .
- Apoptosis induction : In SMMC-7721 liver cancer cells, it upregulates Caspase-3 (70.89% protein expression increase) and downregulates Survivin mRNA, confirmed via wound healing and Transwell assays .
- Autophagy inhibition : Blocks LC3-II conversion in breast cancer cells, measured via Western blot .
Q. What evidence supports this compound’s role in metabolic disease research?
- Diabetes : In STZ-induced diabetic models, it enhances insulin secretion and glycogen synthesis (p < 0.01) .
- Hypercholesterolemia : Reduces LDL-C and TC levels in zebrafish by downregulating HMGCR and MTP mRNA . Methodologies include enzyme-linked immunosorbent assays (ELISA) and RT-PCR for gene expression analysis .
Q. How can this compound’s otoprotective effects be evaluated preclinically?
Using zebrafish lateral line hair cells, this compound reduces aminoglycoside toxicity (e.g., neomycin) by 60–75% without compromising antibiotic efficacy. Metrics include FM1-43FX uptake assays and fluorescence microscopy .
Q. Methodological Considerations
Q. What are best practices for assessing this compound’s cytotoxicity in vitro?
- CCK-8 assays : Measure CC50 values (e.g., 66.88 μM in Vero E6 cells) .
- Selectivity Index (SI) : Calculate as CC50/EC50. For SARS-CoV-2, SI = 38.6 in Vero E6 cells .
- Control experiments : Include DMSO solvent controls and validate with multiple cell lines (e.g., Caco2 vs. Vero E6) .
Q. How to design studies investigating this compound’s immunomodulatory effects?
Propiedades
IUPAC Name |
[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-OIDHKYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.